molecular formula C17H19F3N4O3 B2968397 N-(2-phenoxyethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1396861-35-0

N-(2-phenoxyethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2968397
CAS No.: 1396861-35-0
M. Wt: 384.359
InChI Key: QMDBAXWAQSGAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenoxyethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a trifluoromethyl group at the 5-position. The carboxamide moiety is further functionalized with a 2-phenoxyethyl chain. This structural framework is typical of compounds designed for pharmaceutical applications, particularly in targeting enzymes or receptors where the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

N-(2-phenoxyethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3/c18-17(19,20)15-23-22-14(27-15)12-5-4-9-24(11-12)16(25)21-8-10-26-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDBAXWAQSGAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCOC2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl group on the oxadiazole (common in all analogs) increases lipophilicity, enhancing membrane permeability .

Impact of Heterocyclic Modifications: Replacing the oxadiazole’s trifluoromethyl group with a 4-fluorobenzyl () reduces electronegativity but adds steric bulk, which may alter target selectivity .

Pharmacological and Biochemical Relevance

  • Antiviral and Kinase Inhibition Potential: Compounds with oxadiazole-trifluoromethyl motifs (e.g., Zelicapavirum in ) are documented as antiviral agents, suggesting the target compound may share similar mechanisms, such as protease or polymerase inhibition . The indole-oxadiazole hybrid in demonstrates activity against CARM1 (coactivator-associated arginine methyltransferase 1), highlighting the oxadiazole’s role in enzyme inhibition .
  • Comparative Binding Affinity : BK13666’s dual trifluoromethyl groups may enhance hydrophobic interactions with target proteins compared to the single trifluoromethyl group in the target compound .

Biological Activity

N-(2-phenoxyethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenoxyethyl group and a 1,3,4-oxadiazole moiety that includes a trifluoromethyl group. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds containing the 1,3,4-oxadiazole ring often exhibit significant biological activities. For instance, derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine have been shown to act as tubulin inhibitors, which is crucial for disrupting cancer cell proliferation. The presence of the oxadiazole ring enhances the interaction with tubulin, leading to cell cycle arrest in cancer cell lines such as DU-145 .

Antiproliferative Activity

A study demonstrated that similar compounds exhibited antiproliferative effects with IC50 values in the low micromolar range. Specifically, derivatives showed varying degrees of potency against different cancer cell lines. For example:

  • DU-145 (Prostate Cancer) : Compounds exhibited GI50 values around 120 nM.
  • A549 (Lung Cancer) : Similar derivatives demonstrated significant cytotoxicity.

The structure–activity relationship (SAR) analysis indicated that modifications on the piperidine and oxadiazole moieties could enhance antiproliferative effects .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that certain derivatives of this compound could significantly affect cell viability. For instance:

  • Compounds were tested on L929 cells and showed dose-dependent cytotoxicity.
  • Some derivatives resulted in over 100% viability in specific concentrations, indicating potential for selective toxicity against cancer cells while sparing normal cells .

Case Studies

Several case studies have been documented regarding the biological activity of oxadiazole-containing compounds:

  • Study on Antitumor Activity : A recent investigation into structurally related oxadiazole derivatives reported significant antitumor activity against several cancer cell lines, reinforcing the potential of this compound as a candidate for further development in oncology .
  • Mechanistic Insights : Another study highlighted how these compounds disrupt microtubule dynamics through binding to tubulin. This mechanism was confirmed through biochemical assays demonstrating increased mitotic indices in treated cells .

Data Table: Summary of Biological Activities

Activity Cell Line IC50/ GI50 Value Mechanism
AntiproliferativeDU-145 (Prostate)120 nMTubulin inhibition
CytotoxicityL929 (Fibroblast)>100% viabilitySelective toxicity
Antitumor effectA549 (Lung Cancer)Low micromolar rangeDisruption of microtubules

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-phenoxyethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling a piperidine-carboxamide precursor with a trifluoromethyl-oxadiazole moiety. For example, alkylation of thiol-containing intermediates (e.g., 1,3,4-oxadiazole-2-thiol derivatives) with chloroethylphenoxy groups under basic conditions (K₂CO₃ in DMF) at room temperature can achieve yields of ~60–75% . Variations in solvent polarity (e.g., DMF vs. acetonitrile) and stoichiometric ratios (1:1.1 molar ratio of thiol to alkyl chloride) should be systematically tested to optimize regioselectivity and minimize byproducts.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : C18 reverse-phase column with a gradient of acetonitrile/water (0.1% TFA), monitoring at 254 nm. Purity thresholds should exceed 95% .
  • NMR : Confirm the presence of the trifluoromethyl group (¹⁹F NMR: δ -60 to -65 ppm) and oxadiazole protons (¹H NMR: δ 8.2–8.5 ppm for aromatic protons).
  • HRMS : Exact mass matching within 3 ppm error (e.g., [M+H]+ calculated for C₁₉H₂₁F₃N₄O₃: 417.1542) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen against target enzymes (e.g., kinases, phosphatases) using fluorescence-based assays. For example, phosphatase inhibition can be tested with p-nitrophenyl phosphate (pNPP) as a substrate, monitoring absorbance at 405 nm over 30 minutes . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for initial activity profiling.

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl-oxadiazole group influence binding affinity in target proteins?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and compare binding poses with analogs lacking the CF₃ group. Electrostatic potential maps (using DFT calculations at the B3LYP/6-31G* level) can highlight electron-withdrawing effects of the CF₃ group, which may enhance hydrogen-bonding interactions with catalytic residues (e.g., lysine or aspartate in active sites) .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values from peer-reviewed studies (e.g., leukemia vs. solid tumor cell lines) to identify cell-type-specific permeability or efflux pump interactions.
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify target engagement differences in responsive vs. non-responsive cell lines .

Q. How can computational models predict metabolic stability and off-target effects of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition, plasma protein binding, and half-life.
  • Metabolite Identification : Simulate Phase I metabolism (e.g., cytochrome P450-mediated oxidation) with software like GLORY or Meteor Nexus, prioritizing labile sites (e.g., piperidine N-dealkylation or oxadiazole ring cleavage) .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement Quality by Design (QbD) principles:

  • DoE (Design of Experiments) : Vary reaction temperature (20–50°C), catalyst loading (0.5–2 mol%), and mixing speed to identify critical process parameters.
  • PAT (Process Analytical Technology) : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and ensure reaction completion >95% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.